molecular formula C7H7NO2S B8772178 2-(2-Nitroprop-1-en-1-yl)thiophene

2-(2-Nitroprop-1-en-1-yl)thiophene

Cat. No. B8772178
M. Wt: 169.20 g/mol
InChI Key: HMPLFCAOIJOKGX-UHFFFAOYSA-N
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Patent
US08309542B2

Procedure details

A solution of 3.7 g (21.9 mmol) 2-(2-nitro-propenyl)-thiophene in 50 ml THF is added dropwise to a suspension of 4.1 g (109.3 mmol) lithium aluminium hydride in 150 ml THF. After the addition has ended the mixture is refluxed. After 1.5 hours it is cooled to RT and stirred for another 16 hours. Then the mixture is slowly combined with 10 ml sat. sodium sulphate solution and filtered through Celite. The filtrate thus obtained is evaporated down i. vac.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]([CH3:11])=[CH:5][C:6]1[S:7][CH:8]=[CH:9][CH:10]=1)([O-])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH3:11][CH:4]([NH2:1])[CH2:5][C:6]1[S:7][CH:8]=[CH:9][CH:10]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
[N+](=O)([O-])C(=CC=1SC=CC1)C
Name
Quantity
4.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for another 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The filtrate thus obtained
CUSTOM
Type
CUSTOM
Details
is evaporated down i

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CC(CC=1SC=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.